molecular formula C9H9ClN2OS B6604374 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one CAS No. 827336-95-8

2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one

Cat. No.: B6604374
CAS No.: 827336-95-8
M. Wt: 228.70 g/mol
InChI Key: HLCNKKUVFJSMBU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one is a chemical compound characterized by its complex molecular structure, which includes a pyrido[2,3-b][1,4]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one typically involves multiple steps, starting with the construction of the pyrido[2,3-b][1,4]thiazine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent chlorination and functional group modifications are performed to introduce the chloro and ethan-1-one groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the ethan-1-one group to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the chloro group to produce corresponding hydrochlorides or other reduced forms.

  • Substitution: Replacement of the chloro group with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution reactions often involve nucleophiles like ammonia (NH₃) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethanoic acid

  • Reduction: 2-Hydroxy-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one

  • Substitution: 2-Amino-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used to study biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.

  • Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethanol

  • 2-Bromo-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one

  • 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethanoic acid

Uniqueness: 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c10-6-8(13)12-4-5-14-9-7(12)2-1-3-11-9/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNKKUVFJSMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)CCl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578581
Record name 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827336-95-8
Record name 2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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